molecular formula C17H15NO2 B2772069 (R)-4-hydroxy-N,N-diphenylpent-2-ynamide CAS No. 899809-61-1

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Cat. No.: B2772069
CAS No.: 899809-61-1
M. Wt: 265.312
InChI Key: YGFCFRBHEOHPJI-CQSZACIVSA-N
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Description

®-4-hydroxy-N,N-diphenylpent-2-ynamide is an organic compound with a unique structure that includes a hydroxyl group, a diphenyl group, and a pent-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-hydroxy-N,N-diphenylpent-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and benzylamine.

    Formation of the Alkyne: The alkyne moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between the hydroxylated alkyne and an amine, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of ®-4-hydroxy-N,N-diphenylpent-2-ynamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts and reagents to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-hydroxy-N,N-diphenylpent-2-ynamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to form various derivatives. For example, the alkyne moiety can be hydrogenated to an alkene or alkane using catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: Pd/C, H2 gas

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-4-hydroxy-N,N-diphenylpent-2-ynamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-4-hydroxy-N,N-diphenylpent-2-ynamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-4-hydroxy-N,N-diphenylpent-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the diphenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N,N-diphenylpent-2-ynamide: Lacks the ®-configuration, which may affect its biological activity and binding affinity.

    4-hydroxy-N,N-diphenylbut-2-ynamide: Has a shorter carbon chain, which can influence its chemical reactivity and physical properties.

    4-hydroxy-N,N-diphenylhex-2-ynamide: Has a longer carbon chain, potentially altering its solubility and interaction with biological targets.

Uniqueness

®-4-hydroxy-N,N-diphenylpent-2-ynamide is unique due to its specific ®-configuration, which can significantly impact its stereochemistry and, consequently, its biological activity. This configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(4R)-4-hydroxy-N,N-diphenylpent-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCFRBHEOHPJI-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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